trideuteriomethyl (2Z,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate
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Overview
Description
Trideuteriomethyl (2Z,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate is a synthetic organic compound characterized by its unique structure, which includes a trideuteriomethyl group, a dimethyloxirane ring, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (2Z,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trideuteriomethyl group: This can be achieved by the deuteration of a methyl group using deuterium gas (D2) in the presence of a suitable catalyst.
Synthesis of the dimethyloxirane ring: This step involves the epoxidation of a suitable alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Construction of the conjugated diene system: This can be accomplished through a series of Wittig or Horner-Wadsworth-Emmons reactions, starting from appropriate aldehyde or ketone precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Trideuteriomethyl (2Z,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Trideuteriomethyl (2Z,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of trideuteriomethyl (2Z,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate involves its interaction with specific molecular targets and pathways. The trideuteriomethyl group can influence the compound’s stability and reactivity, while the dimethyloxirane ring and conjugated diene system can participate in various chemical reactions. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Trideuteriomethyl (2Z,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate can be compared with similar compounds, such as:
This compound: Similar in structure but with variations in the substituents or functional groups.
Methyl (2Z,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate: Lacks the trideuteriomethyl group, which can affect its reactivity and stability.
Ethyl (2Z,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate: Contains an ethyl group instead of a trideuteriomethyl group, leading to differences in chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and isotopic labeling, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C16H26O3 |
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Molecular Weight |
269.39 g/mol |
IUPAC Name |
trideuteriomethyl (2Z,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11-/i5D3 |
InChI Key |
QVJMXSGZTCGLHZ-DFKQSCJMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C(/C)\CC/C=C(\C)/CCC1C(O1)(C)C |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
Origin of Product |
United States |
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